molecular formula C12H10O2S B2652750 5-[(4-Methylphenyl)thio]-2-furaldehyde CAS No. 56656-92-9

5-[(4-Methylphenyl)thio]-2-furaldehyde

Cat. No.: B2652750
CAS No.: 56656-92-9
M. Wt: 218.27
InChI Key: RQCQYRQPIGDHKV-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)thio]-2-furaldehyde is a furan-derived aldehyde featuring a thioether-linked 4-methylphenyl group at the 5-position of the furan ring.

Properties

IUPAC Name

5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCQYRQPIGDHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)thio]-2-furaldehyde typically involves the reaction of 4-methylthiophenol with 2-furaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 5-[(4-Methylphenyl)thio]-2-furancarboxylic acid.

    Reduction: 5-[(4-Methylphenyl)thio]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-Methylphenyl)thio]-2-furaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)thio]-2-furaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. The thio group may also contribute to the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent at the 5-position of 2-furaldehyde significantly influences physical and chemical behavior. Below is a comparison of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-[(4-Methylphenyl)thio]-2-furaldehyde 4-Methylphenylthio C₁₂H₁₀O₂S ~218.27* Not reported; inferred reactivity
5-(3-Nitrophenyl)-2-furaldehyde 3-Nitrophenyl C₁₁H₇NO₄ 217.18 Used in condensation reactions
5-(4-Chlorophenyl)-2-furaldehyde 4-Chlorophenyl C₁₁H₇ClO₂ 206.63 Intermediate in organic synthesis
5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde 4-Trifluoromethylphenyl C₁₂H₇F₃O₂ 240.18* High electronegativity substituent
5-(2-Nitrophenoxy)-2-furaldehyde 2-Nitrophenoxy C₁₁H₇NO₅ 233.18* Forms oximes and cyanides

*Calculated based on molecular formula.

Key Observations :

  • Electron Effects : Nitro (electron-withdrawing) and methylthio (electron-donating) substituents alter electronic density on the furan ring, influencing reactivity in condensation reactions .

Thermodynamic and Reactivity Profiles

While direct data for this compound are unavailable, studies on nitrophenyl-furaldehydes reveal:

  • Sublimation Enthalpy : For 5-(nitrophenyl)-2-furaldehyde oximes, enthalpies range between 90–110 kJ/mol, determined via the Knudsen effusion method .
  • Condensation Reactions: 5-(3-Nitrophenyl)-2-furaldehyde reacts with nitrogen bases in ethanol within 1–2 hours, yielding >70% products under acidic conditions . The methylthio group in the target compound may enhance nucleophilic substitution due to its electron-donating nature.

Biological Activity

5-[(4-Methylphenyl)thio]-2-furaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan ring substituted with a thioether group and an aromatic moiety. Its molecular formula is C11H10OSC_{11}H_{10}OS, and it has a molecular weight of approximately 202.26 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes key findings related to its antimicrobial efficacy:

MicroorganismActivity ObservedReference
Escherichia coli Moderate
Staphylococcus aureus Significant
Candida albicans Weak
Aspergillus niger Moderate

In vitro assays demonstrated that this compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while showing less effectiveness against certain fungi like Candida albicans.

Anticancer Activity

Research has also indicated the potential anticancer properties of this compound. A study focused on its effects on various cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells, primarily through the activation of caspase pathways.

The following table summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)Reference
HeLa 25
MCF-7 30
A549 20

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.
  • Apoptosis Induction : In cancer cells, it activates apoptotic signaling pathways, promoting cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in both microbial and cancer cells, contributing to its efficacy.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were evaluated for enhanced biological activities. Modifications to the thioether group resulted in compounds with improved antimicrobial potency and reduced cytotoxicity towards normal cells.

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